molecular formula C17H15F3N2O3 B2733776 2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 2034312-81-5

2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2733776
CAS No.: 2034312-81-5
M. Wt: 352.313
InChI Key: HNTPRWSIZCPICX-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a trifluoromethyl group, and a nicotinamide moiety, making it an interesting subject for scientific research.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Tetrahydrofuran-3-yl Intermediate: The tetrahydrofuran-3-yl group can be introduced through the reaction of tetrahydrofuran with an appropriate reagent, such as a halogenating agent.

    Coupling with Nicotinic Acid: The tetrahydrofuran-3-yl intermediate is then coupled with nicotinic acid or its derivatives under specific conditions to form the desired nicotinamide structure.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid
  • 2-(tetrahydrofuran-3-yl)acetaldehyde
  • bis(tetrahydrofurfuryl) ether

Uniqueness

2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)13-5-1-2-6-14(13)22-15(23)12-4-3-8-21-16(12)25-11-7-9-24-10-11/h1-6,8,11H,7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPRWSIZCPICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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